molecular formula C9H10BrF B3300967 1-(1-Bromopropan-2-yl)-4-fluorobenzene CAS No. 90561-73-2

1-(1-Bromopropan-2-yl)-4-fluorobenzene

Cat. No. B3300967
CAS RN: 90561-73-2
M. Wt: 217.08 g/mol
InChI Key: KCCIVVCMLFKSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Bromopropan-2-yl)-4-fluorobenzene, also known as 4-fluoro-α-bromoisobutylbenzene, is a chemical compound that has gained significant interest in the scientific community due to its wide range of applications. This compound is a halogenated derivative of benzene and is commonly used as a building block in organic synthesis. In

Scientific Research Applications

1. Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

2. Organic Synthesis Given its unique structure, “1-(1-Bromopropan-2-yl)-4-fluorobenzene” could be used in various organic synthesis processes. The bromine atom in the compound can act as a good leaving group, making it a useful intermediate in the synthesis of more complex organic compounds.

3. Drug Development The compound could potentially be used in the development of new drugs. Many pharmaceutical compounds are made up of complex organic molecules, and “1-(1-Bromopropan-2-yl)-4-fluorobenzene” could serve as a building block in the synthesis of these drugs.

4. Material Science In material science, “1-(1-Bromopropan-2-yl)-4-fluorobenzene” could be used in the development of new materials. The compound’s unique structure and properties could contribute to the properties of the resulting material.

5. Pharmaceutical Testing “1-(1-Bromopropan-2-yl)-4-fluorobenzene” could be used as a reference standard in pharmaceutical testing. Reference standards are pure substances used to check the quality and traceability of products .

6. Research and Development As a chemical compound, “1-(1-Bromopropan-2-yl)-4-fluorobenzene” could be used in various research and development processes. Researchers could use the compound to explore new reactions, develop new synthetic methods, or study its properties.

properties

IUPAC Name

1-(1-bromopropan-2-yl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCIVVCMLFKSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromopropan-2-yl)-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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